N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
This compound belongs to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thienopyrimidines are used in the synthesis of a variety of pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms). The compound also contains various functional groups attached to this core, including a carboxamide group and a methylsulfanyl group .Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Some thienopyrimidines have been found to exhibit toxic effects, but these effects can vary widely depending on the specific structure of the compound . The specific safety and hazards associated with this compound are not available in the literature I have access to.
Future Directions
Thienopyrimidines are a class of compounds with diverse biological activities, making them a promising area of research for the development of new pharmaceuticals . Future research could involve the synthesis and testing of new thienopyrimidine derivatives, including derivatives of this compound, to explore their potential therapeutic applications.
Properties
IUPAC Name |
N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-12-15(13-7-4-3-5-8-13)16-19(28-12)22-11-24(20(16)26)23-17(25)14-9-6-10-21-18(14)27-2/h3-11H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLNWMLCRSHENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)NC(=O)C3=C(N=CC=C3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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